3-Methylflavone-8-carboxylic acid acyl-β-D-glucuronide is a chemical compound that belongs to the flavonoid class of polyphenolic compounds. It is synthesized through the acylation of 3-methylflavone-8-carboxylic acid with glucuronic acid, resulting in an acyl-β-D-glucuronide derivative. This compound has garnered attention due to its potential biological activities and applications in scientific research.
This compound is primarily synthesized in laboratories, with no natural sources identified for its occurrence. The synthesis involves using starting materials such as 3-methylflavone-8-carboxylic acid and glucuronic acid derivatives, which are readily available from chemical suppliers like Glentham Life Sciences and CD BioGlyco .
3-Methylflavone-8-carboxylic acid acyl-β-D-glucuronide can be classified under:
The synthesis of 3-methylflavone-8-carboxylic acid acyl-β-D-glucuronide typically involves several steps:
The synthesis process often requires careful control of temperature and reaction time to maximize yield and purity. For instance, the acylation step might involve heating at moderate temperatures (80°C - 110°C) for several hours, followed by purification steps such as crystallization or chromatography.
The molecular formula for 3-methylflavone-8-carboxylic acid acyl-β-D-glucuronide is . The structure consists of a flavonoid backbone with an attached glucuronic acid moiety.
Key structural features include:
The compound can be represented using SMILES notation: C1=CC(=C(C(=C1C(=O)O)C2=CC(=C(C=C2)C(=O)O)O)C(=O)O)O)O
.
The primary reaction involving 3-methylflavone-8-carboxylic acid acyl-β-D-glucuronide is its hydrolysis, which can release the parent flavonoid and glucuronic acid under acidic or enzymatic conditions.
The hydrolysis can be catalyzed by enzymes such as β-glucuronidase, which cleaves the glycosidic bond, leading to the regeneration of 3-methylflavone-8-carboxylic acid. This reaction is significant in pharmacokinetics as it affects the bioavailability of flavonoids in biological systems.
The mechanism of action for 3-methylflavone-8-carboxylic acid acyl-β-D-glucuronide largely revolves around its interaction with biological systems:
Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation and purity assessment.
3-Methylflavone-8-carboxylic acid acyl-β-D-glucuronide has several scientific applications:
3-Methylflavone-8-carboxylic acid acyl-β-D-glucuronide (MFCA-glucuronide; CAS 60218-13-5) is the principal phase II metabolite of flavoxate hydrochloride, an anticholinergic drug used for urinary bladder spasms. This metabolite forms via hepatic conjugation of the parent compound’s carboxylic acid group, specifically targeting 3-methylflavone-8-carboxylic acid (MFCA), the bioactive aglycone of flavoxate [1] [3]. The structural signature of MFCA-glucuronide includes a β-ester bond linking the glucuronic acid moiety (C₆H₈O₆) to the carboxyl group of MFCA, yielding the molecular formula C₂₃H₂₀O₁₀ and a molecular weight of 456.40 g/mol [1] [6]. Its identification in human biological samples confirms its role as a definitive biomarker for flavoxate metabolism, with studies detecting it in urine and plasma following therapeutic dosing [1] [3] [8]. Unlike simpler hydroxylated metabolites, MFCA-glucuronide’s formation represents the terminal detoxification step prior to renal/biliary excretion.
Table 1: Key Structural and Metabolic Properties of MFCA-Glucuronide
Property | Value |
---|---|
CAS Registry Number | 60218-13-5 |
Molecular Formula | C₂₃H₂₀O₁₀ |
Molecular Weight | 456.40 g/mol |
IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(3-methyl-4-oxo-2-phenylchromen-8-yl)carbonyl]oxyoxane-2-carboxylic acid |
Metabolic Precursor | Flavoxate hydrochloride |
Biological Matrices | Human urine, plasma |
The biosynthesis of MFCA-glucuronide is catalyzed by UDP-glucuronosyltransferases (UGTs), predominantly the UGT2B7 isoform. This enzyme, located in hepatic endoplasmic reticulum membranes, facilitates the nucleophilic attack of the glucuronic acid group (from uridine diphosphate glucuronic acid, UDPGA) on the electrophilic carbonyl carbon of MFCA’s carboxyl group [5] [9]. The reaction proceeds via a SN₂ mechanism, forming a high-energy acyl-oxygen bond and releasing uridine diphosphate (UDP) as a byproduct. UGT2B7 exhibits optimal activity toward bulky carboxylic acid substrates like MFCA due to its spacious active-site topology [5] [9].
Comparative studies on carboxylic acid glucuronidation kinetics reveal that structural modifications near the carboxyl group significantly impact reaction rates. For example, methyl substitution adjacent to the carboxylic acid (as in MFCA) enhances glucuronidation efficiency by UGT2B7 by 2.3-fold compared to unmethylated analogs [5]. This aligns with MFCA-glucuronide’s efficient formation in humans. Notably, UGT1A3 and UGT1A9 show minimal activity toward MFCA, underscoring UGT2B7’s substrate selectivity [5] [9].
Table 2: UGT Isoform Selectivity for Carboxylic Acid Glucuronidation
UGT Isoform | Activity Toward MFCA Analogs | Catalytic Efficiency (Relative to UGT2B7) |
---|---|---|
UGT2B7 | High (Primary catalyst) | 1.00 (Reference) |
UGT1A3 | Low | <0.15 |
UGT1A9 | Negligible | <0.05 |
UGT1A1 | Not detected | Not applicable |
Species-dependent disparities exist in MFCA-glucuronide formation. Humans exhibit efficient hepatic glucuronidation of MFCA, while common preclinical models (rats, mice) show markedly reduced conversion rates due to divergent UGT expression profiles. Rodent livers express lower levels of UGT2B7 orthologs and higher carboxylesterase activity, which competes with glucuronidation by hydrolyzing the aglycone [3] [5] [9]. This metabolic difference necessitates caution when extrapolating flavoxate metabolite data from rodents to humans.
Furthermore, enterobacterial deconjugation in the gut contributes to species-specific disposition. Biliary-excreted MFCA-glucuronide undergoes β-glucuronidase-mediated hydrolysis by gut microbiota in all species, but the extent of hydrolysis varies. Humans exhibit more extensive enterohepatic recirculation due to slower intestinal transit, allowing greater reabsorption of deconjugated MFCA and prolonged systemic exposure [9]. In contrast, rodents exhibit faster intestinal clearance, reducing reabsorption. These differences highlight why MFCA-glucuronide is quantifiable in human urine but may be undetectable in rodent excreta [3] [9].
Table 3: Species Comparison of MFCA-Glucuronide Handling
Parameter | Humans | Rodents (Rats/Mice) |
---|---|---|
Primary UGT Catalyst | UGT2B7 (High expression) | UGT2B homologs (Low expression) |
Competing Hydrolysis | Low carboxylesterase activity | High carboxylesterase activity |
Enterohepatic Recirculation | Extensive (Slow intestinal transit) | Limited (Fast intestinal transit) |
Urinary Metabolite Detection | Readily detectable | Often undetectable |
MFCA-glucuronide undergoes non-enzymatic rearrangement via acyl migration, a process where the glucuronic acid moiety migrates from the 1-O-β position to the 2-, 3-, or 4-hydroxyl groups of the same sugar ring. This intramolecular transesterification occurs spontaneously under physiological conditions (pH 7.4, 37°C) and follows first-order kinetics [8]. The rearrangement generates positional isomers (2-, 3-, and 4-O-acyl glucuronides) that remain electrophilic and capable of covalent adduction with biomacromolecules [8] [9].
The degradation half-life of MFCA-glucuronide in human plasma at 37°C is approximately 4.2 hours, determined via NMR tracking of the anomeric proton signal decay (δ 5.6–6.0 ppm) [8]. Two competing pathways drive degradation:
Factors accelerating degradation include:
Table 4: Stability Parameters of MFCA-Glucuronide in Biological Matrices
Parameter | Value | Methodology |
---|---|---|
Plasma Half-Life (37°C) | 4.2 hours | NMR anomeric proton decay |
Primary Degradation Pathway | Acyl migration (>80%) | HPLC-MS isomer quantification |
Degradation Activation Energy | 85 kJ/mol | Arrhenius plot analysis |
Covalent Binding to HSA | 15–20% of incubated dose | Radiolabeled adduct quantification |
This instability complicates bioanalysis, necessitating immediate sample acidification (pH 3–4), cold chain management (4°C), and rapid processing to prevent ex vivo artifact formation [8]. The migration-prone nature of MFCA-glucuronide also implies potential immunogenicity risks, as adducted proteins may trigger hapten-mediated immune responses—a phenomenon linked to carboxylic acid-containing drugs [9].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: